molecular formula C8H9ClO B1589812 1-Chloro-4-(methoxymethyl)benzene CAS No. 1195-44-4

1-Chloro-4-(methoxymethyl)benzene

Cat. No.: B1589812
CAS No.: 1195-44-4
M. Wt: 156.61 g/mol
InChI Key: YOZIDEHIYNEGMS-UHFFFAOYSA-N
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Description

1-Chloro-4-(methoxymethyl)benzene, also known as para-chloromethoxybenzene, is an organic compound with the molecular formula C8H9ClO. It is a derivative of benzene, where a chlorine atom and a methoxymethyl group are substituted at the para positions. This compound is used in various chemical syntheses and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4-(methoxymethyl)benzene can be synthesized through several methods. One common method involves the reaction of 4-chlorobenzyl chloride with methanol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production rate and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-(methoxymethyl)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form 1-chloro-4-methylbenzene.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide or thiourea under basic conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of para-chlorobenzaldehyde or para-chlorobenzoic acid.

    Reduction: Formation of 1-chloro-4-methylbenzene.

Scientific Research Applications

Organic Synthesis

1-Chloro-4-(methoxymethyl)benzene serves as a critical intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution reactions allows for the incorporation of diverse functional groups into the benzene ring, facilitating the creation of complex molecules.

Key Reactions:

  • Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles such as amines or thiols.
  • Oxidation : The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
  • Reduction : Reduction can yield 1-chloro-4-methylbenzene.

Biochemical Applications

In biological research, this compound is utilized as a substrate in enzyme-catalyzed reactions and biochemical assays. Its structural properties enable it to interact with various biological molecules, making it valuable in studying enzymatic mechanisms and metabolic pathways.

Pharmaceutical Development

This compound has been investigated for its potential use in drug development. Its derivatives may serve as building blocks for active pharmaceutical ingredients (APIs), contributing to the synthesis of new therapeutic agents.

Industrial Applications

In industrial contexts, this compound is employed in producing specialty chemicals and polymers. Its reactivity and stability make it suitable for various applications in coatings, adhesives, and other materials.

Case Study 1: Synthesis of Pharmaceutical Intermediates

Research has demonstrated that this compound can be effectively used to synthesize pharmaceutical intermediates through nucleophilic substitution reactions. For instance, when reacted with amines, it yields substituted anilines that are pivotal in developing antihypertensive drugs.

Case Study 2: Biochemical Assays

In a study focused on enzyme kinetics, this compound was employed as a substrate to evaluate the activity of specific enzymes involved in metabolic pathways. The results indicated that variations in substrate concentration significantly affected enzyme activity, highlighting its utility in biochemical research.

Case Study 3: Polymer Production

The compound has been integrated into polymer synthesis processes, acting as a precursor for producing thermosetting resins. These resins are essential in manufacturing durable materials used in automotive and construction industries.

Mechanism of Action

The mechanism of action of 1-chloro-4-(methoxymethyl)benzene involves its interaction with specific molecular targets. For instance, in nucleophilic substitution reactions, the chlorine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. The methoxymethyl group can undergo oxidation or reduction, leading to the formation of various functional groups that can participate in further chemical reactions.

Comparison with Similar Compounds

    1-Chloro-4-methylbenzene: Similar structure but lacks the methoxymethyl group.

    1-Chloro-4-methoxybenzene: Similar structure but lacks the methoxymethyl group.

    4-Chlorobenzyl chloride: Precursor in the synthesis of 1-chloro-4-(methoxymethyl)benzene.

Uniqueness: this compound is unique due to the presence of both chlorine and methoxymethyl groups, which confer distinct reactivity and chemical properties. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler analogs.

Biological Activity

1-Chloro-4-(methoxymethyl)benzene, also known as p-chloromethoxybenzene, is an aromatic compound with the molecular formula C8H9ClOC_8H_9ClO. It is characterized by a chlorine atom and a methoxymethyl group attached to a benzene ring. This compound has garnered attention for its potential biological activities, which are crucial for various applications in medicinal chemistry and environmental science.

  • Molecular Weight : 168.61 g/mol
  • Boiling Point : Approximately 220 °C
  • Density : 1.05 g/cm³

Biological Activity Overview

The biological activities of this compound have been explored through various studies, focusing on its effects on cellular mechanisms and potential therapeutic applications.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on chlorinated aromatic compounds have shown effectiveness against a range of bacteria and fungi, suggesting that this compound may also possess similar activity due to its structural characteristics .

Cytotoxic Effects

In vitro studies have demonstrated that halogenated compounds can induce cytotoxic effects in cancer cell lines. The presence of the chlorine atom in this compound may enhance its reactivity with cellular components, leading to apoptosis in malignant cells. For example, related studies have shown that chlorinated benzene derivatives can disrupt cellular membranes and interfere with metabolic pathways .

The proposed mechanism of action for this compound involves:

  • Interaction with Cell Membranes : The lipophilic nature of the compound allows it to integrate into lipid bilayers, potentially disrupting membrane integrity.
  • Reactive Metabolites : Upon biotransformation, the compound may generate reactive species that can interact with DNA and proteins, leading to cellular damage.

Case Studies

Several case studies have highlighted the biological activity of chlorinated aromatic compounds:

  • Anticancer Studies : In a study published in Cancer Letters, chlorinated phenyl derivatives were shown to inhibit tumor growth in murine models. The mechanism involved apoptosis induction via mitochondrial pathways .
  • Antimicrobial Efficacy : A study assessing various halogenated compounds found that those with chlorine substituents exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be lower than those for non-halogenated analogs .
  • Environmental Impact Studies : Research has indicated that chlorinated compounds like this compound can persist in the environment and affect microbial communities in soil and water systems, impacting biodegradation processes .

Toxicological Profile

The toxicological assessment of this compound is critical for understanding its safety profile:

  • Skin Sensitization : Limited data suggest it may act as a weak skin sensitizer based on local lymph node assay results .
  • Genotoxicity : While some studies indicate potential genotoxic effects at high concentrations, overall evidence suggests low genotoxic risk under typical exposure scenarios .
  • Carcinogenic Potential : Long-term exposure studies have indicated the possibility of carcinogenic effects in animal models, necessitating further investigation into its safety .

Properties

IUPAC Name

1-chloro-4-(methoxymethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO/c1-10-6-7-2-4-8(9)5-3-7/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOZIDEHIYNEGMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60475174
Record name 1-chloro-4-(methoxymethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60475174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1195-44-4
Record name 1-chloro-4-(methoxymethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60475174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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